Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate 4(Z),7(Z),10(Z),13(Z)-Hexadecatetraenoic acid methyl ester is the methyl ester version of an unusual polyunsaturated fatty acid (PUFA) generated during the synthesis of docosahexaenoic acid-d5. While the physiological properties of this compound are not known, dietary intake of n-3 long-chain PUFAs provides potential health benefits.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0164224
InChI: InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-16H2,1-2H3/b5-4-,8-7-,11-10-,14-13-
SMILES: CCC=CCC=CCC=CCC=CCCC(=O)OC
Molecular Formula: C17H26O2
Molecular Weight: 262.4 g/mol

Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate

CAS No.:

Cat. No.: VC0164224

Molecular Formula: C17H26O2

Molecular Weight: 262.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate -

Specification

Molecular Formula C17H26O2
Molecular Weight 262.4 g/mol
IUPAC Name methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate
Standard InChI InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-16H2,1-2H3/b5-4-,8-7-,11-10-,14-13-
Standard InChI Key GRTBKGOZZPTTEE-GJDCDIHCSA-N
Isomeric SMILES CC/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC
SMILES CCC=CCC=CCC=CCC=CCCC(=O)OC
Canonical SMILES CCC=CCC=CCC=CCC=CCCC(=O)OC

Introduction

Chemical Identity and Structure

Basic Chemical Information

Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate is a lipid compound classified as a methyl ester of a polyunsaturated fatty acid. It has a molecular formula of C17H26O2 and a molecular weight of approximately 262.4 g/mol . The compound features a straight carbon chain with four double bonds, all in the cis (Z) configuration, positioned at carbons 4, 7, 10, and 13. The presence of these multiple double bonds contributes to its biological activity and chemical reactivity.

The structure consists of a methyl ester group (-COOCH3) at one end of the molecule and a terminal methyl group at the other end. Between these terminal groups exists a chain of carbon atoms with the aforementioned four double bonds that give the molecule its characteristic shape and properties.

Chemical Identifiers

Table 1 presents the key chemical identifiers for Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate:

Identifier TypeValue
CAS Number873108-81-7
IUPAC Namemethyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate
Molecular FormulaC17H26O2
Molecular Weight262.39 g/mol
InChIInChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-16H2,1-2H3/b5-4-,8-7-,11-10-,14-13-
InChIKeyGRTBKGOZZPTTEE-GJDCDIHCSA-N

Synonyms and Alternative Nomenclature

This compound is known by several synonyms in the scientific literature:

  • Methyl 4,7,10,13-hexadecatetraenoate

  • 4(Z),7(Z),10(Z),13(Z)-Hexadecatetraenoic acid methyl ester

  • 4,7,10,13-Hexadecatetraenoic acid, methyl ester, (4Z,7Z,10Z,13Z)-

  • Methyl (4Z,7Z,10Z,13Z)-4,7,10,13-hexadecatetraenoate

Physical and Chemical Properties

Physical Characteristics

Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate is a liquid at room temperature . Commercial preparations of this compound typically have a purity greater than 97% and are supplied as solutions . Due to its polyunsaturated nature, the compound requires storage in freezing conditions to prevent oxidation and degradation of the double bonds .

Structural Properties

The four double bonds in the molecule create distinctive bends in the carbon chain due to their cis configuration. This structural feature is critical for its biological functions and interactions with cellular components. The positioning of these double bonds at carbons 4, 7, 10, and 13 follows a pattern of interruption by methylene groups, which is characteristic of many biologically important polyunsaturated fatty acids.

Spectral Characteristics

The compound has distinctive spectral characteristics that are useful for its identification and quantification. According to available data, the GC-MS spectrum shows prominent peaks at m/z values of 79, 91, and 93. These spectral properties provide valuable information for analytical chemists working with this compound.

Natural Sources and Occurrence

Biological Sources

The parent acid of Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate, (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid, is naturally found in certain algae and aquatic organisms. Specific examples include Daphnia galeata and various Ulva species. This distribution pattern suggests an important role for this fatty acid in aquatic ecosystems.

Environmental Significance

The presence of this compound and its parent acid in marine organisms highlights its ecological significance. It is often found in the lipid profiles of algae and some fish oils, which are recognized sources of omega-3 fatty acids. This association suggests potential nutritional value and places it in the same category as other biologically important fatty acids.

Synthesis and Production

Synthetic Pathways

The synthesis of Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate typically involves the esterification of the parent acid, (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid, with methanol. This reaction converts the carboxylic acid group to a methyl ester, resulting in the target compound.

The precise synthetic conditions require careful control to maintain the stereochemistry of the double bonds. Since all four double bonds have the Z (cis) configuration, synthetic approaches must ensure this stereochemistry is preserved throughout the synthesis process.

Biological Activities and Functions

Cellular Functions

Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate serves as a precursor for bioactive lipids such as eicosanoids, which are involved in various physiological processes including inflammation and cell signaling. The polyunsaturated nature of this compound is critical for these biological activities, as the multiple double bonds provide specific recognition sites for enzymes involved in lipid metabolism.

Physiological Effects

Research indicates that polyunsaturated fatty acids like Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate may exert anti-inflammatory effects by modulating the production of prostaglandins and leukotrienes. These effects highlight the potential medicinal value of this compound and related substances.

Structural Similarity to Bioactive Lipids

The structure of Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate shows similarities to other biologically important fatty acids, such as docosahexaenoic acid (DHA). This structural resemblance suggests potential functional parallels and may provide insights into its biological role.

Analytical Applications

Research Applications

Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate is valuable in lipid research due to its polyunsaturated nature. It serves as a reference compound in analytical chemistry, particularly in studies involving fatty acid profiling and metabolism. The specific pattern of unsaturation makes it a useful marker for certain metabolic pathways.

Analytical Methods

The analysis of Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate typically involves various spectroscopic and chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) is particularly useful, with the compound showing characteristic fragmentation patterns that aid in its identification. Nuclear magnetic resonance (NMR) spectroscopy can also provide valuable structural information about this compound.

Pharmaceutical and Nutritional Relevance

Anti-inflammatory Properties

The compound's ability to modulate inflammatory processes through its involvement in eicosanoid pathways indicates potential anti-inflammatory applications. This property is shared with many omega-3 fatty acids and represents an area of ongoing research interest.

Research Status and Future Directions

Current Research Focus

Current research on Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate focuses on understanding its precise role in lipid metabolism and exploring its potential applications in various fields. The compound's structural features and biological activities make it an interesting subject for studies related to nutrition, pharmaceuticals, and basic biochemistry.

Future Research Opportunities

Future research opportunities include:

  • Detailed investigation of the compound's metabolism in different biological systems

  • Exploration of its potential therapeutic applications

  • Development of more efficient synthetic routes

  • Examination of its role in aquatic ecosystems and food webs

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator